![molecular formula C17H18ClN3O2 B2552791 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine CAS No. 1987638-38-9](/img/structure/B2552791.png)
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine
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Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo various reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as “6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively, and there have been recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Alzheimer’s Disease Treatment
There is evidence that N′-(4-benzylpiperidin-1-yl)alkylamine derivatives have potential in the management of Alzheimer’s disease . These compounds have shown the ability to prevent β-sheet aggregation and fibril formation, which are key mechanisms in the development of Alzheimer’s disease . They also demonstrated neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .
Vasodilator Drugs
Ifenprodil, a compound with a similar structure to “6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine”, is an active ingredient in vasodilator drugs . It’s possible that “6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine” could have similar applications, but further research would be needed to confirm this.
Mechanism of Action
Target of Action
It is known that benzylpiperidine derivatives have shown potential in the management of alzheimer’s disease . They have been reported to modulate different targets involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
Similar compounds such as 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone have shown high affinity toward sigma receptor 1 (s1r), acting as s1r agonists .
Biochemical Pathways
Sigma receptors, which are potential targets of similar compounds, are known to interact with various proteins and ion channels, modulating multiple signaling pathways .
Result of Action
Similar compounds have shown neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-chloro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-17-15(21(22)23)6-7-16(19-17)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZXJATOCMPTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine |
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